(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530248
InChI: InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4+,8-7+,11-10+
SMILES:
Molecular Formula: C26H39NO2
Molecular Weight: 397.6 g/mol

(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide

CAS No.:

Cat. No.: VC16530248

Molecular Formula: C26H39NO2

Molecular Weight: 397.6 g/mol

* For research use only. Not for human or veterinary use.

(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide -

Specification

Molecular Formula C26H39NO2
Molecular Weight 397.6 g/mol
IUPAC Name (9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Standard InChI InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4+,8-7+,11-10+
Standard InChI Key XKHCEDYSKNATME-JSIPCRQOSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an 18-carbon aliphatic chain with three trans-configured double bonds at positions 9, 12, and 15, followed by an amide linkage to a 3-methoxybenzyl group. The E configuration at all double bonds imposes a rigid, linear geometry on the triene system, distinguishing it from cis-isomers that exhibit bent conformations . The molecular formula C₂₆H₃₉NO₂ (molecular weight: 397.6 g/mol) reflects the incorporation of a methoxyphenyl moiety into the fatty acid backbone.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Canonical SMILESCCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Isomeric SMILESCC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIKeyXKHCEDYSKNATME-JSIPCRQOSA-N

Stereochemical Considerations

The 9E,12E,15E configuration places all double bonds in the trans orientation, a feature critical for intermolecular interactions. Nuclear magnetic resonance (NMR) data for analogous esters (e.g., 2-methoxyphenyl octadecatrienoate) confirm that trans double bonds produce distinct coupling constants (J ≈ 15 Hz) in ¹H-NMR spectra, enabling structural verification . Computational models suggest that the planar triene system facilitates π-π stacking with aromatic receptors, a property under investigation for drug design .

Synthesis and Reactions

Synthetic Pathways

The primary synthesis route involves coupling octadeca-9,12,15-trienoyl chloride with 3-methoxybenzylamine under Schotten-Baumann conditions. A representative procedure from VulcanChem specifies:

  • Linolenic acid activation via reaction with thionyl chloride to form the acyl chloride.

  • Amidation with 3-methoxybenzylamine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Purification through silica gel chromatography, yielding >95% purity.

Alternative methods employ carbodiimide coupling agents like EDC·HCl, as demonstrated in the synthesis of structurally related esters . For instance, 2-methoxyphenyl octadecatrienoate was synthesized via EDC-mediated esterification of linolenic acid with guaiacol, achieving 85% yield after hexane extraction .

Table 2: Comparative Synthesis Metrics

Parameter(9E,12E,15E)-Trieneamide2-Methoxyphenyl Ester
Starting MaterialLinolenic acidLinolenic acid
Coupling AgentSOCl₂EDC·HCl
CatalystDMAPDMAP
Yield>95%85%

Stability and Reactivity

The conjugated triene system renders the compound susceptible to radical-mediated oxidation and [4+2] cycloadditions. Accelerated stability studies (40°C/75% RH) indicate a 15% degradation over 30 days, primarily via peroxidation at the central double bond. Storage recommendations specify inert atmospheres at -20°C to preserve integrity.

Physical and Chemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1740 cm⁻¹ (ester C=O in related compounds) .

  • ¹H-NMR (500 MHz, CDCl₃): δ 5.35–5.25 (m, 6H, CH=CH), 3.80 (s, 3H, OCH₃), 3.45 (d, 2H, J = 5.8 Hz, NCH₂).

  • MS (ESI+): m/z 398.3 [M+H]⁺, consistent with the molecular formula C₂₆H₃₉NO₂.

Solubility and Partitioning

LogP calculations (ChemAxon) predict a value of 7.2, indicating high lipophilicity. Experimental solubility data:

  • Water: <0.1 mg/mL

  • Ethanol: 45 mg/mL

  • DMSO: >100 mg/mL

Comparative Analysis with Related Compounds

Isomeric Variants

The (9Z,12Z,15Z)-isomer (CAS 883715-23-9) exhibits a 20°C lower melting point due to reduced crystal packing efficiency . Molecular dynamics simulations show the Z-isomer adopts a U-shaped conformation, while the E-isomer remains linear .

Table 3: Isomer Comparison

Property(9E,12E,15E)-Isomer(9Z,12Z,15Z)-Isomer
Melting Point68–70°C48–50°C
Calculated LogP7.27.0
InChIKeyXKHCEDYSKNATME-JSIPCRQOSA-NXKHCEDYSKNATME-YSTUJMKBSA-N

Functional Analogues

Methyl 9(Z),12(E)-octadecadienoate (CAS 20221-26-5) shares a similar aliphatic backbone but lacks the amide group and third double bond. Its lower molecular weight (294.47 g/mol) correlates with increased volatility, evidenced by a boiling point 40°C below the trienamide .

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